molecular formula C11H13BrO3S B1375037 3-(((4-Bromophenyl)sulfonyl)methyl)-3-methyloxetane CAS No. 1204129-90-7

3-(((4-Bromophenyl)sulfonyl)methyl)-3-methyloxetane

Cat. No. B1375037
CAS RN: 1204129-90-7
M. Wt: 305.19 g/mol
InChI Key: NPBWTHSQRPGENG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl and sulfonyl groups are likely to influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The bromophenyl group could undergo electrophilic aromatic substitution reactions, while the sulfonyl group could participate in a variety of reactions including nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without halogens .

Scientific Research Applications

1. Synthesis of Antiandrogenic Compounds

"3-(((4-Bromophenyl)sulfonyl)methyl)-3-methyloxetane" has been utilized in the synthesis of nonsteroidal antiandrogen compounds. These compounds, such as ICI 176334, show potential for the treatment of androgen-responsive diseases due to their antiandrogenic properties. This is achieved through a series of reactions involving the precursor thioether and subsequent hydrolysis and oxidation processes (Tucker, Chesterson, 1988).

2. Organic Chemistry Synthesis

In organic chemistry, this compound has been used in the synthesis and conversions of substituted o-[(trimethylsilyl)methyl]benzyl-p-tolyl sulfones. This process involves a series of alkylation and acylation reactions, showcasing the compound's versatility as a synthon for o-quinodimethane-α,α-dianion (Lenihan, Shechter, 1999).

3. Development of Novel Synthetic Routes

The compound also plays a role in developing novel synthetic routes in chemistry. For instance, it is involved in the synthesis of bromophenol derivatives from the red alga Rhodomela confervoides, contributing to a broader understanding of the chemical composition and potential applications of marine natural products (Zhao et al., 2004).

4. Molecular Geometry and Crystal Structure Analysis

It has been used in studies focusing on the molecular geometry and crystal structure of various compounds. For instance, research on (3aR,6S,7aR)-7a-bromo-6-methyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole demonstrated the use of 3-(((4-Bromophenyl)sulfonyl)methyl)-3-methyloxetane in detailed crystallographic analysis (Alaşalvar et al., 2016).

5. Catalytic and Radical Reactions

The compound's role in catalytic decarboxylative radical sulfonylation indicates its importance in creating sulfones, which are key structures in pharmaceuticals and agrochemicals. This process highlights its application in radical C(sp3)-sulfonylation, a critical area in organic synthesis (He et al., 2020).

Safety And Hazards

As with any chemical compound, handling “3-(((4-Bromophenyl)sulfonyl)methyl)-3-methyloxetane” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study and application of “3-(((4-Bromophenyl)sulfonyl)methyl)-3-methyloxetane” would depend on its properties and reactivity. Potential areas of interest could include its use in organic synthesis or as a building block for the development of new materials or pharmaceuticals .

properties

IUPAC Name

3-[(4-bromophenyl)sulfonylmethyl]-3-methyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3S/c1-11(6-15-7-11)8-16(13,14)10-4-2-9(12)3-5-10/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBWTHSQRPGENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(((4-Bromophenyl)sulfonyl)methyl)-3-methyloxetane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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